molecular formula C22H21FN4O3 B11601336 4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

4,4'-({4-[(2-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1H-pyrazol-5-ol)

Cat. No.: B11601336
M. Wt: 408.4 g/mol
InChI Key: PCWLSXIXCLUASR-UHFFFAOYSA-N
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Description

4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is a complex organic compound that features a pyrazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL typically involves multi-step organic reactions. One common method includes the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The reaction conditions are carefully controlled to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-5-pyrazolone: A precursor in the synthesis of the target compound.

    Various benzaldehydes: Used in the condensation reactions to form the final product.

Uniqueness

4-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1H-PYRAZOL-5-OL is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21FN4O3

Molecular Weight

408.4 g/mol

IUPAC Name

4-[[4-[(2-fluorophenyl)methoxy]phenyl]-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C22H21FN4O3/c1-12-18(21(28)26-24-12)20(19-13(2)25-27-22(19)29)14-7-9-16(10-8-14)30-11-15-5-3-4-6-17(15)23/h3-10,20H,11H2,1-2H3,(H2,24,26,28)(H2,25,27,29)

InChI Key

PCWLSXIXCLUASR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC=C(C=C2)OCC3=CC=CC=C3F)C4=C(NNC4=O)C

Origin of Product

United States

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